molecular formula C14H15NO2 B6895608 N-(2-hydroxy-2-naphthalen-2-ylethyl)acetamide

N-(2-hydroxy-2-naphthalen-2-ylethyl)acetamide

Cat. No.: B6895608
M. Wt: 229.27 g/mol
InChI Key: JRMMYGIGOBOJED-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-naphthalen-2-ylethyl)acetamide: is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system, which is a fused pair of benzene rings, and an acetamide group. The presence of the hydroxyl group on the naphthalene ring and the acetamide group makes this compound interesting for various chemical and biological applications.

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-2-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10(16)15-9-14(17)13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14,17H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMMYGIGOBOJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C1=CC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Acylation: One common method for synthesizing N-(2-hydroxy-2-naphthalen-2-ylethyl)acetamide involves the direct acylation of 2-hydroxy-2-naphthalen-2-ylethylamine with acetic anhydride or acetyl chloride under basic conditions. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the generated acid.

    Reductive Amination: Another method involves the reductive amination of 2-hydroxy-2-naphthalen-2-ylacetaldehyde with acetamide in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-hydroxy-2-naphthalen-2-ylethyl)acetamide can undergo oxidation reactions, particularly at the hydroxyl group, to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products:

    Oxidation: Quinones and other oxidized naphthalene derivatives.

    Reduction: Reduced forms of the original compound, such as alcohols or amines.

    Substitution: Various substituted naphthalene derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry: N-(2-hydroxy-2-naphthalen-2-ylethyl)acetamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules through further chemical modifications.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and binding affinities.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for the exploration of various biological activities, including antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-naphthalen-2-ylethyl)acetamide involves its interaction with specific molecular targets. The hydroxyl group and the acetamide moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modulating their activities. The naphthalene ring system can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.

Comparison with Similar Compounds

    2-hydroxy-N-methylacetamide: This compound has a similar structure but with a methyl group instead of the naphthalene ring.

    N-(2-hydroxyphenyl)acetamide: This compound features a phenyl ring instead of the naphthalene ring.

    N-(2-hydroxy-5-nitrophenyl)acetamide: This compound includes a nitro group on the phenyl ring, adding different chemical properties.

Uniqueness: N-(2-hydroxy-2-naphthalen-2-ylethyl)acetamide is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. The extended π-system of the naphthalene ring allows for unique interactions with biological targets and enhances the compound’s stability and reactivity compared to simpler aromatic compounds.

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